

Application Notes and Protocols: BMS-707035 in HIV Replication Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-707035

Cat. No.: B606244

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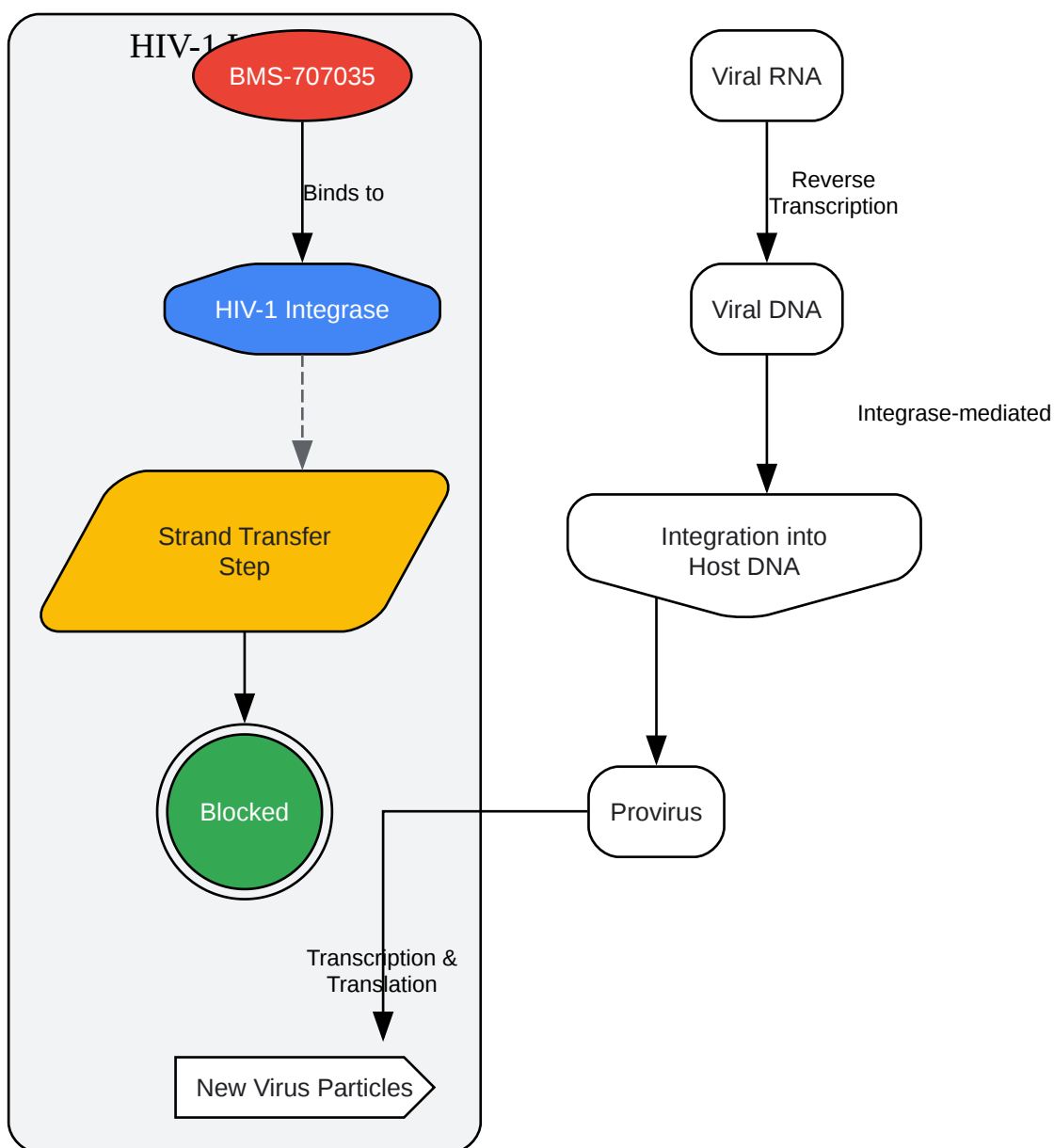
For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-707035 is a potent and orally active small molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase.^{[1][2]} Specifically, it targets the strand transfer step of viral DNA integration into the host cell genome, classifying it as an integrase strand transfer inhibitor (INSTI).^{[1][2][3]} This document provides detailed application notes and protocols for the use of **BMS-707035** in standard HIV replication assays, intended to guide researchers in the evaluation of its antiviral efficacy and cytotoxicity.

Mechanism of Action

BMS-707035 acts by binding to the HIV-1 integrase enzyme, a critical component for the replication of the virus. This binding event prevents the integrase from catalyzing the strand transfer reaction, which is the insertion of the reverse-transcribed viral DNA into the host chromosome.^{[3][4]} The inhibition of this step effectively halts the viral replication cycle.^[3] The binding of **BMS-707035** to the integrase enzyme and the binding of the target DNA to the enzyme are mutually exclusive events.^{[3][4]}



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Caption: Mechanism of **BMS-707035** as an HIV-1 Integrase Inhibitor.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of **BMS-707035**.

Parameter	Description	Value	Cell Line(s)	Reference(s)
IC50	50% inhibitory concentration against HIV-1 integrase strand transfer.	3 nM, 15 nM	Enzyme Assay	[2][3]
EC50	50% effective concentration in cell culture.	2 nM (in 10% FBS), 17 nM (in 15 mg/mL human serum albumin)	Not specified	[2]
CC50	50% cytotoxic concentration.	≥45 μM	Several cell lines	[2]

Experimental Protocols

HIV-1 Replication Assay (p24 Antigen Quantification)

This protocol describes a method to assess the antiviral activity of **BMS-707035** by measuring the inhibition of HIV-1 p24 antigen production in infected cells.

Materials:

- Target cells susceptible to HIV-1 infection (e.g., MT-4 cells, PM1 cells, or peripheral blood mononuclear cells [PBMCs])
- Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)
- HIV-1 laboratory-adapted strain (e.g., NL4-3)
- **BMS-707035** stock solution (in DMSO)
- 96-well cell culture plates
- HIV-1 p24 Antigen ELISA kit

- Microplate reader

Procedure:

- Cell Seeding: Seed target cells into a 96-well plate at a density of $1-5 \times 10^4$ cells per well in 100 μ L of complete culture medium.
- Compound Preparation: Prepare serial dilutions of **BMS-707035** in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
- Compound Addition: Add 50 μ L of the diluted **BMS-707035** to the appropriate wells. Include wells with medium only (cell control) and wells with medium containing the highest concentration of DMSO used (vehicle control).
- Infection: Infect the cells by adding 50 μ L of HIV-1 at a predetermined multiplicity of infection (MOI). Include wells with infected cells but no compound (virus control).
- Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-7 days.
- Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the cell-free supernatant.
- p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition of p24 production for each concentration of **BMS-707035** relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of **BMS-707035** on the host cells used in the antiviral assay.

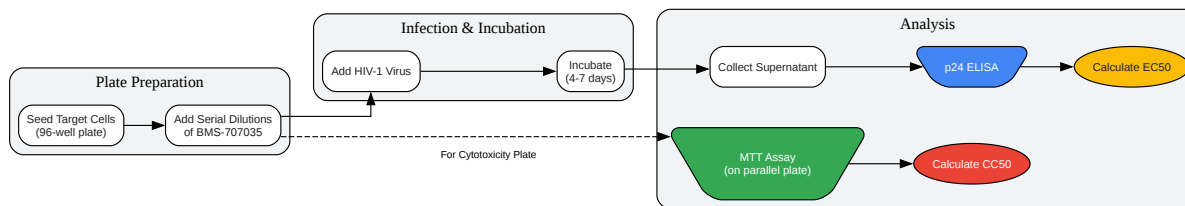
Materials:

- Target cells (same as used in the replication assay)

- Complete culture medium
- **BMS-707035** stock solution (in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed target cells into a 96-well plate at the same density as in the replication assay in 100 μ L of complete culture medium.
- **Compound Preparation and Addition:** Prepare and add serial dilutions of **BMS-707035** as described in the replication assay protocol. Include cell control and vehicle control wells.
- **Incubation:** Incubate the plate for the same duration as the replication assay (4-7 days) at 37°C in a humidified 5% CO₂ incubator.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration of **BMS-707035** relative to the cell control. Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.



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Caption: Experimental Workflow for HIV Replication and Cytotoxicity Assays.

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- To cite this document: BenchChem. [Application Notes and Protocols: BMS-707035 in HIV Replication Assays]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b606244#using-bms-707035-in-hiv-replication-assays\]](https://www.benchchem.com/product/b606244#using-bms-707035-in-hiv-replication-assays)

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